A Technical Guide to 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline: A Predictive Analysis Based on Isomeric Scaffolds
A Technical Guide to 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline: A Predictive Analysis Based on Isomeric Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry and materials science, polysubstituted anilines are foundational building blocks. Their utility is dictated by the nature and position of their substituents, which in turn influence their reactivity and physicochemical properties. This technical guide addresses the specific, yet sparsely documented compound, 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline. A comprehensive search of common chemical databases does not yield a registered CAS number for this particular isomer, suggesting its novelty or limited commercial availability.
This guide, therefore, adopts a predictive and comparative approach. By leveraging robust data from its commercially available isomers—4-Bromo-3-(trifluoromethyl)aniline (CAS: 393-36-2) , 4-Bromo-2-(trifluoromethyl)aniline (CAS: 445-02-3) , and 4-Bromo-3-fluoro-2-methylaniline (CAS: 127408-03-1) —we will construct a scientifically grounded profile of the title compound. This document will serve as a vital resource for researchers seeking to synthesize, characterize, and utilize this novel aniline derivative, providing predicted properties, plausible synthetic routes, and anticipated reactivity.
Physicochemical and Spectroscopic Profile: A Comparative Analysis
The electronic and steric environment of a molecule dictates its physical properties and spectroscopic signatures. By examining the known data for its isomers, we can extrapolate a reliable profile for 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline.
| Property | 4-Bromo-3-(trifluoromethyl)aniline[1][2] | 4-Bromo-2-(trifluoromethyl)aniline | 4-Bromo-3-fluoro-2-methylaniline[3] | 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline (Predicted) |
| CAS Number | 393-36-2 | 445-02-3 | 127408-03-1 | Not Available |
| Molecular Formula | C₇H₅BrF₃N | C₇H₅BrF₃N | C₇H₇BrFN | C₇H₄BrF₄N |
| Molecular Weight | 240.02 g/mol | 240.02 g/mol | 204.04 g/mol | 258.01 g/mol |
| Melting Point | 47-49 °C | Not Available | Not Available | Likely a low-melting solid or oil |
| Boiling Point | 81-84 °C / 0.5 mmHg | 84-86 °C / 5 mmHg | Not Available | Expected to be similar to isomers, with slight elevation due to increased polarity |
| Appearance | White to gray crystalline solid[4] | Yellow liquid[5] | Not Available | Predicted to be a solid or high-boiling liquid |
Predicted Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region. The fluorine at position 3 will likely introduce additional splitting (coupling) to the adjacent protons.
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¹³C NMR: The carbon spectrum will display distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the trifluoromethyl group will be significantly deshielded.
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¹⁹F NMR: A key diagnostic tool, the fluorine NMR will show two distinct signals: one for the trifluoromethyl group and another for the fluorine atom at the 3-position. The coupling between these fluorine nuclei could provide valuable structural information.
Proposed Synthetic Strategies
The synthesis of polysubstituted anilines often involves a carefully planned sequence of electrophilic aromatic substitution and functional group interconversion. Based on established methodologies for related compounds, we propose the following synthetic pathways to access 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline.
Strategy 1: Bromination of a Precursor Aniline
A common approach to introducing a bromine atom onto an aniline ring is through electrophilic bromination. The success of this strategy hinges on the availability of the requisite precursor, 2-fluoro-3-(trifluoromethyl)aniline.
Proposed Protocol:
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Protection of the Amino Group: The highly activating nature of the amino group can lead to polysubstitution and side reactions.[6] Therefore, it is prudent to first protect it as an acetanilide. To a solution of 2-fluoro-3-(trifluoromethyl)aniline in a suitable solvent (e.g., acetic acid), add acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to drive the reaction to completion.
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Electrophilic Bromination: The resulting acetanilide is then subjected to bromination. A mild brominating agent such as N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile is recommended to achieve selective monobromination.[7] The directing effects of the substituents (ortho, para-directing acetamido group and meta-directing trifluoromethyl group) would favor bromination at the desired 4-position.
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Deprotection: The final step involves the hydrolysis of the acetamide back to the free aniline. This is typically achieved by heating with aqueous acid or base.
Caption: Proposed synthesis of 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline.
Predicted Reactivity
The reactivity of 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline will be governed by the interplay of its three key functional moieties: the amino group, the bromo group, and the trifluoromethyl group.
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Amino Group Reactions: The aniline moiety is expected to undergo typical reactions such as diazotization upon treatment with nitrous acid, which can then be followed by Sandmeyer-type reactions to introduce a variety of other functional groups.[8] It can also be acylated, alkylated, and used in the formation of Schiff bases.
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Bromo Group Reactions: The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. One can anticipate successful Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions to form new carbon-carbon and carbon-nitrogen bonds, respectively. The electron-withdrawing nature of the trifluoromethyl and fluoro groups may enhance the reactivity of the bromo group in these transformations.
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Aromatic Ring Reactivity: The aniline ring is highly substituted, which will sterically hinder further electrophilic aromatic substitution. However, nucleophilic aromatic substitution might be possible under forcing conditions, particularly at the positions activated by the electron-withdrawing groups.
Caption: Predicted reactivity of 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline.
Potential Applications in Drug Discovery and Materials Science
Trifluoromethylated and halogenated anilines are privileged scaffolds in medicinal chemistry due to the unique properties imparted by the fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The isomers of the title compound find applications as intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 4-Bromo-3-(trifluoromethyl)aniline is a key intermediate for the synthesis of the prostate cancer drug Enzalutamide.
Given this precedent, 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline is a promising candidate for:
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Scaffolding in Drug Design: Its unique substitution pattern could lead to novel intellectual property and potentially improved pharmacological profiles in kinase inhibitors, GPCR modulators, and other drug classes.
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Advanced Materials: The electronic properties of this compound make it a potential monomer or building block for the synthesis of novel polymers and organic electronic materials.
Inferred Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromo-3-fluoro-2-(trifluoromethyl)aniline is not available, a conservative approach to handling should be adopted based on the known hazards of its isomers.
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4-Bromo-3-(trifluoromethyl)aniline is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][4]
-
4-Bromo-2-(trifluoromethyl)aniline is also categorized as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[5]
-
4-Bromo-3-fluoro-2-methylaniline is similarly described as harmful by all routes of exposure and as a skin and eye irritant.[3]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Conclusion
4-Bromo-3-fluoro-2-(trifluoromethyl)aniline represents an intriguing, yet underexplored, chemical entity. While direct experimental data is scarce, this technical guide provides a robust, predictive framework for its properties, synthesis, and reactivity based on a comparative analysis of its known isomers. It is our hope that this guide will empower researchers to confidently approach the synthesis and utilization of this novel building block, paving the way for new discoveries in drug development and materials science.
References
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PubChem. 4-Bromo-3-(trifluoromethyl)aniline. Available from: [Link]
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PubChem. 4-Bromo-3-fluoro-2-methylaniline. Available from: [Link]
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ResearchGate. Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Available from: [Link]
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National Institutes of Health. Investigation into the ring-substituted polyanilines and their application for the detection and adsorption of sulfur dioxide. Available from: [Link]
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Chemistry LibreTexts. 24.8: Reactions of Arylamines. Available from: [Link]
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MDPI. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Available from: [Link]
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